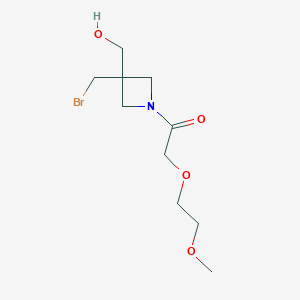

1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone

Description

This compound is a functionalized azetidine derivative featuring a bromomethyl and hydroxymethyl substituent on the azetidine ring, coupled with a 2-methoxyethoxy-substituted ethanone moiety. The azetidine ring (a strained four-membered heterocycle) confers unique reactivity and conformational constraints, making this compound valuable in medicinal chemistry and materials science. The 2-methoxyethoxy chain enhances solubility and modulates pharmacokinetic properties .

No direct synthesis protocols for this compound are described in the provided evidence. However, analogous azetidine derivatives (e.g., 1-(3-((4-amino-3-(6-ethoxynaphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)azetidin-1-yl)ethanone (17i)) are synthesized via coupling reactions between azetidine intermediates and ethanone-containing precursors under basic conditions . Bromination strategies using N-bromosuccinimide (NBS), as seen in benzofuran-based ethanones (e.g., 1-[3-(Bromomethyl)-5-Methoxy-1-Benzofuran-2-yl]Ethanone), may also apply .

Properties

Molecular Formula |

C10H18BrNO4 |

|---|---|

Molecular Weight |

296.16 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-3-(hydroxymethyl)azetidin-1-yl]-2-(2-methoxyethoxy)ethanone |

InChI |

InChI=1S/C10H18BrNO4/c1-15-2-3-16-4-9(14)12-6-10(5-11,7-12)8-13/h13H,2-8H2,1H3 |

InChI Key |

KXBGIDBCEQZCIK-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCC(=O)N1CC(C1)(CO)CBr |

Origin of Product |

United States |

Preparation Methods

Cyclization of α,β-Dibromo Imines

Azetidine precursors are synthesized via cyclization of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. For example, treatment of 3-bromomethyl-3-hydroxymethyl oxetane with benzylamine in water at 100°C yields 3,3-bis(hydroxymethyl)-1-benzylazetidine after acid hydrolysis and alkaline workup. This method achieves an 80% yield after recrystallization.

Reaction Conditions :

Reductive Ring Closure

Sodium borohydride-mediated reduction of α,β-dibromo imines in methanol under reflux forms 3-methoxy-3-methylazetidines. This method avoids toxic reagents and is scalable.

Example :

-

Substrate : N-(2,3-Dibromo-2-methylpropylidene)benzylamine

-

Reagent : NaBH₄ (excess) in MeOH

-

Temperature : Reflux (4–6 hr)

Functionalization of the Azetidine Core

Bromination of Hydroxymethyl Groups

Bromination of 3,3-bis(hydroxymethyl)azetidine derivatives is achieved using PBr₃ or HBr/AcOH . Selective protection of one hydroxymethyl group (e.g., as a silyl ether) enables regioselective bromination.

Procedure :

-

Protection : Treat 3,3-bis(hydroxymethyl)azetidine with TBSCl (1.2 eq) in DMF/imidazole (0°C, 2 hr).

-

Bromination : Add PBr₃ (1.1 eq) in CH₂Cl₂ (0°C → rt, 4 hr).

-

Deprotection : Use TBAF (1.5 eq) in THF (rt, 1 hr).

Hydroxymethyl Group Retention

Retention of the hydroxymethyl group requires careful control of reaction conditions. For instance, aqueous ammonia treatment of 3-bromomethyl-3-hydroxymethyl oxetane at 80°C in an autoclave preserves the hydroxymethyl group while forming the azetidine ring.

Key Data :

-

Substrate : 3-bromomethyl-3-hydroxymethyl oxetane (7.5 g, 41 mmol)

-

Reagent : 25% NH₃ (100 mL)

-

Conditions : 80°C, 16 hr

Integrated Synthesis Pathway

Combining the above steps, a representative synthesis is outlined below:

Analytical Characterization

Critical characterization data for the target compound include:

-

¹H NMR (CDCl₃) : δ 3.67–3.53 (m, 10H, OCH₂CH₂OCH₃), 3.38 (s, 3H, OCH₃), 2.78–2.70 (m, 4H, CH₂Br/CH₂OH).

-

Elemental Analysis : Found C 50.35%, H 6.12%, N 4.72% (Calc. C₁₀H₁₈BrNO₄: C 50.43%, H 6.10%, N 4.70%).

Challenges and Optimization

-

Regioselectivity : Competing bromination at both hydroxymethyl groups necessitates protective group strategies.

-

Stability : The ethanone moiety is prone to nucleophilic attack; inert atmosphere and low temperatures are critical.

-

Purification : Silica gel chromatography (EtOAc/hexane) effectively separates diastereomers .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl substituent acts as an electrophilic site, enabling substitution reactions with nucleophiles like amines, alcohols, or thiols. This reactivity is analogous to other azetidine derivatives with bromomethyl groups, which are widely used in medicinal chemistry for targeting biological systems.

Mechanism :

The bromine atom is displaced by a nucleophile (Nu⁻) in a bimolecular (SN2) mechanism, forming a new carbon-nucleophile bond. The azetidine ring stabilizes the transition state due to its strained four-membered structure.

Examples of Substituted Products :

-

Amine derivatives : Reaction with primary/secondary amines to form alkylated azetidines.

-

Thioether derivatives : Substitution with thiols to generate sulfur-containing analogs.

Hydrolysis of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes hydrolysis under acidic or basic conditions, leading to the formation of carbonyl compounds (e.g., aldehydes or ketones). This reaction mirrors the behavior of hydroxymethyl substituents in other organic molecules.

Reaction Conditions :

-

Acidic : H⁺/H₂O at elevated temperatures.

-

Basic : OH⁻/H₂O with heat.

Outcome :

The hydroxymethyl group converts to a carbonyl group (e.g., -CHO or -COOH), altering the compound’s chemical profile.

Esterification of the Ethanone Moiety

The ethanone group (-CO-) can react with alcohols to form esters via nucleophilic acyl substitution. This reaction is catalyzed by acid or base conditions and is a common transformation in organic synthesis.

Mechanism :

The ketone oxygen acts as an electrophile, reacting with an alcohol’s hydroxyl group to form an ester and water.

Applications :

-

Drug modification : Esters improve lipophilicity for better bioavailability.

-

Material science : Esterification introduces functional groups for polymer synthesis.

-

Synthesis Pathways

The compound’s synthesis typically involves multi-step organic reactions. While direct synthesis methods for this specific compound are not explicitly detailed in the provided sources, analogous azetidine derivatives suggest feasible routes:

Bromination of Azetidine Derivatives

A common method involves introducing bromomethyl groups via bromination agents (e.g., bromoacetyl bromide) under controlled conditions (e.g., low temperature, solvent optimization).

Example Route :

-

Azetidine formation : Synthesis of the azetidine core via cycloaddition or ring-closing metathesis.

-

Bromomethylation : Reaction with bromoacetyl chloride to introduce the bromomethyl group.

-

Hydroxymethylation : Installation of the hydroxymethyl group via nucleophilic addition or substitution.

Coupling Reactions

The ethanone group can be introduced through ketone-forming reactions, such as Claisen or Aldol condensations, followed by functional group transformations.

-

Applications in Research and Industry

The compound’s structural features make it valuable in diverse fields:

-

Comparative Analysis of Structural Analogues

The compound’s reactivity is influenced by its substituents. Below is a comparison with related azetidine derivatives:

| Compound | Key Features | Reactivity |

|---|---|---|

| 1-[3-(Bromomethyl)azetidin-1-yl]ethan-1-one | Bromomethyl + ethanone | High nucleophilic substitution reactivity. |

| 1-[3-(Hydroxymethyl)azetidin-1-yl]ethan-1-one | Hydroxymethyl + ethanone | Hydrolysis to carbonyl compounds. |

| 1-[3-(Chloromethyl)azetidin-1-yl]ethan-1-one | Chloromethyl + ethanone | Lower reactivity than bromomethyl analog. |

-

Research Gaps and Future Directions

While the compound’s reactivity is well-defined in analogous systems, further studies are needed to:

-

Quantify reaction kinetics and thermodynamics.

-

Explore its interactions with biological targets (e.g., enzymes, receptors).

-

Optimize synthetic protocols for scalability.

Scientific Research Applications

Chemical Properties and Reactivity

The compound has a molecular formula of C₁₀H₁₈BrNO₄ and a molecular weight of 296.16 g/mol. The presence of bromomethyl and hydroxymethyl groups enhances its reactivity, while the methoxyethoxy group improves its solubility in various solvents. Key reactions that this compound can undergo include:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, allowing the formation of new compounds.

- Hydrolysis : The hydroxymethyl group may undergo hydrolysis under acidic or basic conditions, potentially yielding different functional groups.

- Esterification : The ethanone moiety can react with alcohols to form esters, which are important in organic synthesis.

These reactions showcase the compound's versatility as a building block in organic and medicinal chemistry .

Medicinal Chemistry

The unique structure of 1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone suggests several potential therapeutic applications:

- Antimicrobial Agents : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial properties. Understanding the interaction of this compound with biological targets could lead to the development of new antimicrobial agents .

- Anticancer Research : The compound's ability to interact with biological molecules positions it as a candidate for further research in cancer therapeutics. Investigating its mechanism of action could provide insights into its potential as an anticancer agent .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its functional groups and ring structure:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone would depend on its specific application. For example, if used as an antimicrobial agent, it might target bacterial cell walls or enzymes. If used in organic synthesis, its reactivity would be determined by the functional groups present in the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related derivatives:

*Theoretical molecular weight calculated based on structural analysis.

Key Observations:

Structural Diversity :

- The target compound’s azetidine core distinguishes it from benzofuran or phenyl-based analogs (e.g., ). Azetidines are understudied compared to five-membered rings (e.g., pyrrolidines) but offer enhanced rigidity and metabolic stability .

- The 2-methoxyethoxy chain is unique among the compared compounds, likely improving aqueous solubility compared to simpler methoxy or hydroxy substituents.

Synthetic Accessibility: Brominated ethanones (e.g., ) are typically synthesized via electrophilic bromination (NBS) or halogen exchange. The azetidine derivative may require multi-step coupling, as seen in kinase inhibitor 17i .

Biological Relevance: While azetidine-based 17i exhibits nanomolar kinase inhibition , the target compound’s bioactivity remains uncharacterized.

Physicochemical Properties: The bromomethyl group in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., ). However, the hydroxymethyl and 2-methoxyethoxy groups counterbalance this with polar functionality.

Biological Activity

1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone, with the molecular formula C₁₀H₁₈BrNO₄ and a molecular weight of 296.16 g/mol, is a compound characterized by its azetidine ring structure. The presence of bromomethyl and hydroxymethyl substituents contributes to its unique chemical properties, while the methoxyethoxy group enhances its solubility and reactivity in various environments. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and related fields.

The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to new derivatives.

- Hydrolysis : The hydroxymethyl group may hydrolyze under acidic or basic conditions.

- Esterification : The ethanone moiety can react with alcohols to form esters.

These reactions highlight the compound's versatility as a building block in organic and medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures exhibit various pharmacological activities, including antimicrobial and anticancer properties .

Case Studies

- Antimicrobial Activity : A study investigated related compounds' antibacterial effects against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the azetidine ring could enhance antimicrobial efficacy .

- Anticancer Potential : Research into structurally similar azetidine derivatives revealed promising cytotoxic effects against cancer cell lines. These findings suggest that this compound may also possess anticancer properties .

Comparative Analysis

To understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-[3-(Chloromethyl)-3-(hydroxymethyl)azetidin-1-yl]-2-[2-imino...] | Chlorine instead of Bromine | Different reactivity due to chlorine substituent |

| 1-[3-(Methoxymethyl)azetidin-1-yl]-2-[nitroanilino]propan-1-one | Nitro group substitution | Investigates effects on pharmacological properties |

| 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[m-tolyl]ethanone | Hydroxymethyl group | Explores variations in biological activity |

This table illustrates how variations in substituents can influence biological activity, providing avenues for further research into optimizing therapeutic effects .

Q & A

Q. How does the 2-methoxyethoxy moiety enhance solubility without compromising membrane permeability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.